

In-depth Analysis of the Crystal Structure of a Phenylthiazole Carboxylic Acid Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

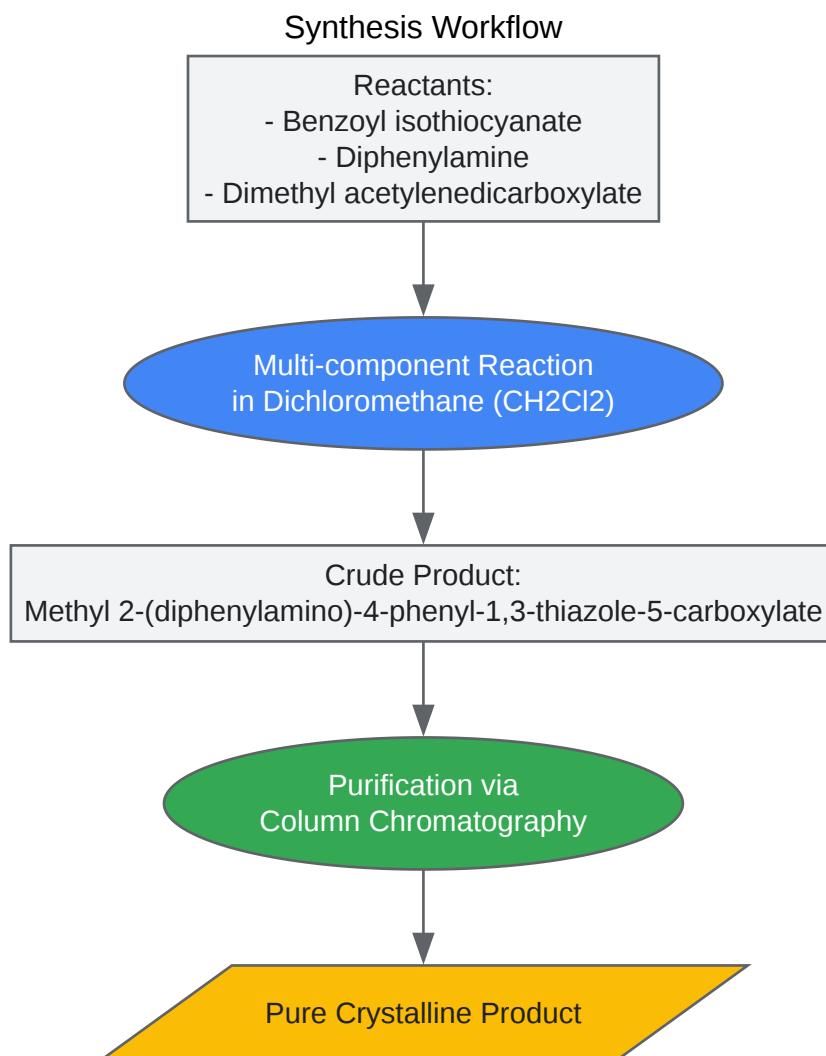
Cat. No.: B1269580

[Get Quote](#)

Disclaimer: As of December 2025, a complete, experimentally determined crystal structure for **4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid** is not publicly available in crystallographic databases or peer-reviewed literature. This technical guide will, therefore, provide a comprehensive analysis of a closely related, structurally characterized compound: methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. The detailed data and methodologies presented for this analogue serve as an illustrative case study, offering valuable insights for researchers, scientists, and drug development professionals working with similar molecular scaffolds.

The data and protocols herein are derived from the single-crystal X-ray diffraction study of this analogue, providing a robust framework for understanding the solid-state conformation and intermolecular interactions characteristic of this class of compounds.

Compound Profile: An Illustrative Analogue

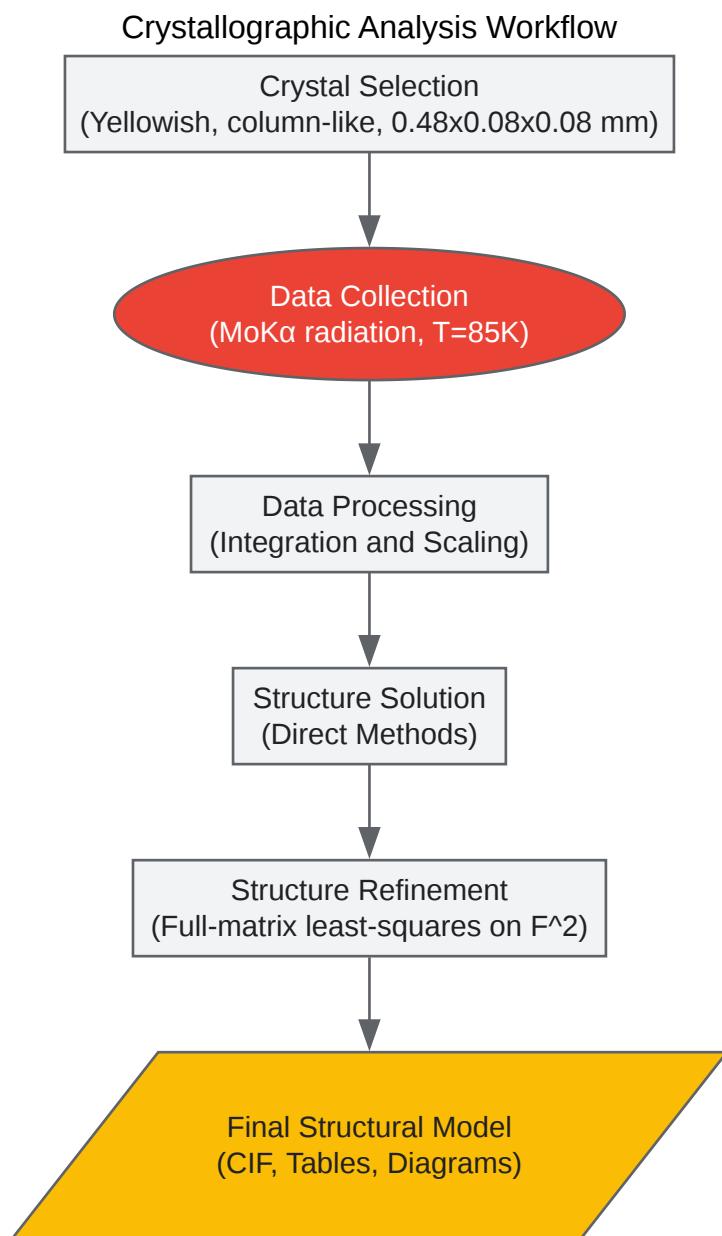

The selected analogue, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, is a derivative of 2-aminothiazole. Thiazole rings are significant structural motifs found in numerous natural products and pharmacologically active molecules, making their structural elucidation crucial for drug design and materials science.[\[1\]](#)

Property	Value
Compound Name	Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Molecular Formula	C ₂₃ H ₁₈ N ₂ O ₂ S
Molecular Weight	386.45 g/mol

Experimental Protocols

Synthesis of the Analogue Compound

The synthesis of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate is achieved through a multi-component reaction. The structure of the resulting product is confirmed using IR, ¹H-NMR, and ¹³C-NMR spectroscopy, alongside elemental analysis.[\[1\]](#)



[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of the analogue compound.

Single Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable yellowish, column-like crystal was selected for the analysis. Data was collected at a low temperature to minimize thermal vibrations and obtain high-resolution data.[\[1\]](#)

[Click to download full resolution via product page](#)

General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Molecular Geometry

The structure of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate was solved in the monoclinic space group P2₁/c.[1] The key parameters from the data collection and structure refinement are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters[1]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.573(3)
b (Å)	19.533(7)
c (Å)	9.876(3)
β (°)	92.35(4)
Volume (Å ³)	1845.2(10)
Z	4
Temperature (K)	85(2)
Radiation type, λ (Å)	MoKα, 0.71073
Reflections collected	28795
Independent reflections	9696
R_int	0.035
Final R indices [I > 2σ(I)]	R = 0.040, wR = 0.089
R indices (all data)	R = 0.072, wR = 0.094
Goodness-of-fit on F ²	1.05

Table 2: Selected Intermolecular Contacts[1]

Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)
C(8)-H(8)...S(1) ⁱ	0.95	2.90	3.656(2)	137
C(13)-H(13)...N(1)	0.95	2.42	2.886(2)	110
C(19)-H(19)...O(2) ⁱⁱ	0.95	2.56	3.360(2)	142

Symmetry codes:
(i) x, y, z-1; (ii) -x+2, -y+1, -z+1

Molecular Geometry Insights

The X-ray analysis reveals that the thiazole ring in the analogue is essentially planar. The attached phenyl rings, however, are twisted relative to this plane. The structure is stabilized by a network of intermolecular interactions, including C-H...S, C-H...N, and C-H...O contacts, which contribute to the overall packing of the molecules in the crystal lattice.^[1] These weak hydrogen bonds and other van der Waals forces are critical in determining the solid-state properties of the material.

This detailed structural information for a close analogue provides a strong foundation for computational modeling and structure-activity relationship (SAR) studies involving **4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid** and other related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [In-depth Analysis of the Crystal Structure of a Phenylthiazole Carboxylic Acid Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269580#crystal-structure-of-4-methyl-2-phenyl-1-3-thiazole-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com